Twofold Higher Target Affinity of Arasertaconazole vs. Racemic Sertaconazole
Arasertaconazole (R‑(−)‑sertaconazole) exhibits approximately twofold higher binding affinity for the fungal CYP51 target than racemic sertaconazole, enabling effective antifungal action at half the molar dose [REFS‑1].
| Evidence Dimension | Target binding affinity (relative to CYP51 inhibition) |
|---|---|
| Target Compound Data | R‑(−)‑sertaconazole: relative affinity set as 2× baseline |
| Comparator Or Baseline | Racemic sertaconazole: relative affinity = 1× |
| Quantified Difference | 2‑fold higher affinity for the R‑enantiomer |
| Conditions | Enzymatic assay (CYP51 inhibition) reported in EP 1 474 422 B1 |
Why This Matters
Superior target engagement permits a lower therapeutic dose, reducing excipient load and potential off‑target effects in topical formulations.
- [1] Ferrer Internacional S.A. EP 1 474 422 B1 – R‑(−)‑1‑[2‑(7‑chlorobenzo[b]thiophen‑3‑yl‑methoxy)‑2‑(2,4‑dichlorophenyl)‑ethyl]‑1H‑imidazole and its salts, process for its preparation, compositions comprising said compound and use thereof. View Source
